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Compound of Interest

1-Methyl-1H-benzimidazol-6-
Compound Name:
amine

cat. No.: B1590636

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-benzimidazol-
6-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties
of 1-Methyl-1H-benzimidazol-6-amine (CAS: 26530-93-8), a heterocyclic amine of significant
interest in medicinal chemistry and drug discovery. Recognizing that a thorough understanding
of a compound's physical and chemical characteristics is fundamental to predicting its
pharmacokinetic and pharmacodynamic behavior, this document synthesizes available data
with established analytical methodologies.[1] It is designed for researchers, scientists, and drug
development professionals, offering not only known property values but also detailed, field-
proven protocols for their experimental determination where public data is unavailable. The
guide covers molecular structure, thermal properties, solubility, ionization constants (pKa), and
a full spectroscopic profile, framing these characteristics within the context of modern drug
development.

Introduction: The Imperative of Physicochemical
Profiling

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never
been more pertinent. The journey from a promising hit compound to a viable clinical candidate
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is paved with rigorous evaluation, where physicochemical properties serve as the earliest and
most critical predictors of a drug's success.[2][3] Properties such as solubility, lipophilicity, and
ionization state (pKa) are not mere data points; they are the primary determinants of a
molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] An imbalance
in these foundational characteristics can lead to poor bioavailability, off-target toxicity, and
ultimately, late-stage attrition in the development pipeline.[2][5]

1-Methyl-1H-benzimidazol-6-amine belongs to the benzimidazole class of compounds, a
privileged scaffold in medicinal chemistry renowned for its wide range of biological activities,
including anticancer, antifungal, and antiviral properties.[6][7] The specific substitution pattern
of this molecule—a methyl group at the N1 position and an amino group at the C6 position—
creates a unique electronic and steric profile that warrants detailed characterization. This guide
serves as a Senior Application Scientist's perspective on building a comprehensive
physicochemical dossier for this compound, emphasizing the causality behind experimental
choices and the integration of data for a holistic molecular understanding.

Molecular Structure and Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.
Molecular Formula: CsHoN3[8]

Molecular Weight: 147.18 g/mol [8]

CAS Registry Number: 26530-93-8[9]

Canonical SMILES: CN1C=NC2=C1C=C(C=C2)N[9]

INChiKey: AYZALFCBEKQGRT-UHFFFAOY SA-N[9]

The structure consists of a bicyclic system where a benzene ring is fused to an imidazole ring.
The methylation at the N-1 position prevents tautomerism often seen in unsubstituted
benzimidazoles, locking the scaffold's hydrogen-bonding potential. The exocyclic amino group
at the 6-position is a key functional group, expected to be a primary determinant of the
molecule's basicity and hydrogen-bonding capacity.

Caption: Molecular structure of 1-Methyl-1H-benzimidazol-6-amine.
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Core Physicochemical Properties

This section details the fundamental properties that govern the compound's behavior in both
chemical and biological systems.

Physical State and Appearance

While specific vendor information is variable, benzimidazole derivatives of this molecular weight
are typically crystalline solids at room temperature. The color can range from off-white to tan,
potentially darkening upon exposure to air and light due to the oxidation of the aromatic amine.

Thermal Properties

Thermal analysis is crucial for determining purity, stability, and appropriate handling conditions.

Property Value Source

Melting Point Data not available

o 348.6 + 34.0 °C (at 760
Boiling Point [°]
mmHg)

Flash Point 164.6 °C [9]

Expertise & Causality: An experimentally determined melting point is a critical indicator of
purity. A sharp melting range (e.g., < 2 °C) suggests high purity, whereas a broad range
indicates the presence of impurities. The high boiling point is expected given the molecule's
aromaticity, polarity, and potential for intermolecular hydrogen bonding via the amino group.
The lack of a public melting point highlights the necessity for direct experimental determination,
typically via Differential Scanning Calorimetry (DSC), which provides a more accurate and
detailed thermal profile than traditional melting point apparatus.

Solubility Profile

Aqueous solubility is a master variable in drug development, directly impacting oral
bioavailability.[4] Specific experimental solubility data for 1-Methyl-1H-benzimidazol-6-amine
is not readily available in the public literature. Therefore, experimental determination is
required.
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Expected Behavior: The molecule possesses both hydrophobic (benzimidazole core) and
hydrophilic (amino group, nitrogen atoms) features. Its solubility is expected to be highly pH-
dependent. In acidic media (pH < pKa of the conjugate acid), the amino group and imidazole
nitrogens will be protonated, forming a more soluble salt. In neutral or basic media, the neutral,
less soluble form will predominate.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method The shake-flask
method is the gold-standard for determining thermodynamic equilibrium solubility.[1][10]

o Preparation: Add an excess amount of the solid compound to a series of vials containing
agueous buffers of different, known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess is
critical to ensure a saturated solution is achieved.

» Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath
(typically at 25°C or 37°C) for a sufficient period to reach equilibrium (24-48 hours is
common).[11]

o Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at the same
temperature to separate the undissolved solid from the saturated supernatant.

o Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. This must be
done without disturbing the solid pellet.

» Quantification: Dilute the aliquot appropriately and determine the concentration of the
dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or
HPLC-UV.[1][3] A standard calibration curve must be prepared in the same buffer to ensure
accurate quantification.[4] The resulting concentration is the solubility at that specific pH.

Acidity/Basicity (pKa)

The pKa, or acid dissociation constant, dictates the extent of a molecule's ionization at a given
pH, which in turn governs its solubility, membrane permeability, and receptor binding
interactions.[12]

Predicted Behavior: 1-Methyl-1H-benzimidazol-6-amine has two potential sites of protonation:
the exocyclic amino group and the N-3 nitrogen of the imidazole ring.
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e Aromatic Amine (C6-NHz): The pKa of aniline is ~4.6. The benzimidazole ring is electron-
withdrawing, which would be expected to lower this value.

» Imidazole Nitrogen (N-3): The pKa of benzimidazole itself is ~5.4. The N-1 methyl group is
weakly electron-donating, which might slightly increase the basicity of the N-3 nitrogen.
Based on these factors, at least two pKa values are expected, with the N-3 nitrogen likely
being the more basic site. Precise determination is essential.

Experimental Protocol: pKa Determination via Potentiometric Titration Potentiometric titration is
a highly accurate and reliable method for pKa determination.[2][13][14]

o System Calibration: Calibrate a high-precision pH meter and electrode using at least three
standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[2]

o Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution
of constant ionic strength (e.g., 0.15 M KCI) to create a solution of known molarity (e.g., 1
mM).[2][14] For sparingly soluble compounds, a co-solvent system (e.g., methanol-water)
can be used, with subsequent extrapolation to 0% co-solvent.[5][13]

« Titration: Purge the solution with nitrogen to remove dissolved CO2.[14] Start the titration by
making the solution acidic (e.g., to pH ~2) with a standardized HCI solution. Then, titrate the
solution by adding small, precise increments of a standardized NaOH solution.

o Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to
stabilize. Continue until the pH reaches a basic value (e.g., pH ~12).

e Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the
pH at the half-equivalence point, which can be identified from the inflection point (maximum
of the first derivative) of the titration curve.[15] The experiment should be repeated at least in
triplicate for statistical validity.[2]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure and
electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful tool for elucidating molecular structure. While full experimental
spectra for this specific compound are not available in the searched literature, a predicted
profile can be described. A 13C NMR spectrum is available on PubChem.[8]

e 1H NMR (Predicted):

o Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.0
ppm). The protons on the benzene ring will show coupling patterns (doublets, doublet of
doublets) characteristic of their positions relative to the amino group and the fused
imidazole ring.

o Imidazole Proton (C2-H): A singlet is expected around 8.0 ppm.
o N-Methyl Protons (N1-CHs): A sharp singlet is expected around 3.7-4.0 ppm.

o Amine Protons (C6-NHz): A broad singlet, whose chemical shift is dependent on solvent
and concentration, is expected around 3.5-5.0 ppm.

e 13C NMR (Predicted):

o Eight distinct carbon signals are expected. Aromatic and imidazole carbons would appear
in the ~100-150 ppm range. The N-methyl carbon would be significantly upfield, around
30-35 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

» Expected Absorption Bands:

o N-H Stretch: The primary amine (-NH2) will show two characteristic sharp-to-medium
bands in the 3300-3500 cm~1 region.

o C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm~1, while the aliphatic
C-H stretch of the methyl group will be just below 3000 cm~2.

o C=N and C=C Stretches: A series of bands in the 1450-1650 cm~? region are
characteristic of the benzimidazole ring system.
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o N-H Bend: The primary amine will also show a bending vibration around 1580-1650 cm~=1.
[16]

o C-N Stretch: The aromatic C-N stretch is expected in the 1250-1335 cm~1 region.[16]

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the

compound's identity and structure.
» Expected Data:

o Molecular lon (M*): A strong signal at m/z = 147, corresponding to the exact mass
(147.08000).[9]

o Key Fragments: Fragmentation of benzimidazoles typically involves the cleavage of the
imidazole ring. Loss of HCN (27 Da) or the methyl group (15 Da) from the molecular ion

are plausible fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which is useful for quantitative analysis.

o Expected Profile: Benzimidazole itself has absorption maxima around 243, 274, and 281 nm.
The related 1-methylbenzimidazole shows a Amax at 277 nm in water.[17] The presence of
the electron-donating amino group at the 6-position, which is in conjugation with the aromatic
system, is expected to cause a bathochromic (red) shift to longer wavelengths. The exact
Amax should be determined experimentally in various solvents and buffers, as it will be pH-

dependent due to protonation of the chromophore.

Integrated Experimental Workflow

A logical and efficient workflow is essential for the comprehensive characterization of a new
chemical entity. The following diagram illustrates an integrated approach.
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Caption: Integrated workflow for physicochemical characterization of an API.

Implications for Drug Development

The physicochemical profile of 1-Methyl-1H-benzimidazol-6-amine provides crucial insights
for its potential as a drug candidate.
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e Aqueous Solubility: The predicted low intrinsic solubility and high pH-dependence are critical
considerations. For oral administration, formulation strategies such as salt formation (e.g., as
a dihydrochloride salt) would likely be necessary to enhance dissolution in the acidic
environment of the stomach.[18]

 Membrane Permeability: The molecule's ability to cross biological membranes (e.g., the gut
wall, blood-brain barrier) will be a balance between its solubility and lipophilicity. At
physiological pH (7.4), the degree of ionization, as determined by the pKa, will be
paramount. A significant population of the neutral species is required for passive diffusion
across lipid bilayers.

o Drug-Target Interactions: The presence of a hydrogen bond donor (the -NHz group) and
multiple hydrogen bond acceptors (N-3 and the -NHz group) suggests a high potential for
specific, strong interactions within a target protein's binding pocket.

Conclusion

This technical guide has established a foundational physicochemical profile for 1-Methyl-1H-
benzimidazol-6-amine. While key predicted values for boiling point and density are available,
this document highlights the critical need for experimental determination of properties such as
melting point, aqueous solubility, and pKa, for which public data is currently lacking. By
providing detailed, authoritative protocols for these analyses, this guide empowers researchers
to generate the robust data package required for informed decision-making in drug discovery.
The structural features of 1-Methyl-1H-benzimidazol-6-amine—a locked benzimidazole core
with a basic amino substituent—suggest a compound with interesting, albeit challenging, drug-
like properties that warrant further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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